molecular formula C7H8F2N2O2 B5706308 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 512810-13-8

1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5706308
CAS No.: 512810-13-8
M. Wt: 190.15 g/mol
InChI Key: JXAVLZNYQFOKTR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 512810-13-8) is a pyrazole-based compound with the molecular formula C₇H₈F₂N₂O₂ and a molar mass of 190.15 g/mol . The structure features a pyrazole ring substituted with a difluoromethyl group at the 1-position and methyl groups at the 3- and 5-positions, with a carboxylic acid moiety at the 4-position. This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, as highlighted in studies on fluorinated pharmaceuticals .

Crystallographic studies of related pyrazole-carboxylic acids, such as 3,5-dimethylpyrazole-4-carboxylic acid, reveal planar molecular arrangements with intermolecular hydrogen bonding (e.g., C=O⋯H–O interactions) that stabilize crystal lattices .

Properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-3-5(6(12)13)4(2)11(10-3)7(8)9/h7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVLZNYQFOKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174124
Record name 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-3,5-dimethyl-
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Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-13-8
Record name 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the reaction of difluoroacetoacetic acid with hydrazine derivatives under controlled conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time to ensure efficient formation of the desired product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are also employed to scale up the production process .

Chemical Reactions Analysis

Cyclization Reactions

DFMPA participates in cyclization processes to form pyrazole-carboxylic acid derivatives. A two-step synthesis involves:

  • Step 1 : Substitution/hydrolysis of α,β-unsaturated esters with 2,2-difluoroacetyl halides under alkaline conditions to form α-difluoroacetyl intermediates.

  • Step 2 : Condensation with methylhydrazine at low temperatures (-30°C to -20°C) followed by cyclization under reduced pressure and elevated temperatures (40–85°C). Potassium iodide (KI) serves as a catalyst, achieving regioselectivity favoring the 3-difluoromethyl isomer over the 5-isomer (95:5 ratio) .

Key Reaction Parameters:

ParameterValue/DetailSource
CatalystKI (1.5 mol, 0.6 eq)
Temperature (Step 2)-30°C to 85°C
Yield75.9% after recrystallization
Recrystallization Solvent40% aqueous ethanol

Amide Formation

DFMPA reacts with amines to form bioactive amides. In antifungal agent synthesis, coupling agents like EDCl/HOBt facilitate reactions with substituted anilines. For example:

  • Reaction : DFMPA + 2-(trifluoromethyl)aniline → Amide derivative (e.g., 9m in ).

  • Mechanism : Carbodiimide-mediated activation of the carboxylic acid group, followed by nucleophilic attack by the amine.

Antifungal Activity Data:

CompoundEC₅₀ (μg/mL) vs. Botrytis cinereaEC₅₀ (μg/mL) vs. Fusarium graminearum
9m 0.781.02
Boscalid1.542.31

The carbonyl oxygen of DFMPA-derived amides forms hydrogen bonds with residues (TYR58, TRP173) in succinate dehydrogenase (SDH), explaining their antifungal efficacy .

Esterification and Decarboxylation

DFMPA undergoes esterification under acidic conditions (e.g., HCl) to form ethyl esters, which are precursors for further functionalization. Decarboxylation occurs at elevated temperatures (≥150°C), yielding 3,5-dimethyl-1-(difluoromethyl)-1H-pyrazole derivatives .

Esterification Conditions:

ParameterDetailSource
Acid2 mol/L HCl
SolventDichloromethane (CH₂Cl₂)
TemperatureRoom temperature

Regioselectivity in Cyclocondensation

The position of the difluoromethyl group (C3 vs. C5) is controlled by:

  • Catalyst choice : KI enhances C3 selectivity (95%) .

  • Temperature : Lower temperatures (-30°C) minimize isomerization .

Isomer Ratio Under Optimized Conditions:

IsomerProportionConditions
3-DFMPA95%KI catalyst, -30°C
5-DFMPA5%

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity. The carboxylic acid group can also participate in various biochemical reactions, modulating the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The compound is part of a broader class of 3,5-dimethylpyrazole-4-carboxylic acid derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) CAS Number Key Features/Applications
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1: Difluoromethyl
- 3,5: Methyl
C₇H₈F₂N₂O₂ 190.15 512810-13-8 Enhanced metabolic stability (fluorine effect)
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1: 4-Bromophenyl
- 3,5: Methyl
C₁₂H₁₂BrN₂O₂ 307.15 113808-88-1 Bromine adds steric bulk; potential halogen bonding
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1: 4-Chlorophenyl
- 3,5: Methyl
C₁₂H₁₂ClN₂O₂ 262.69 113808-87-0 Chlorine enhances lipophilicity; agrochemical intermediate
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1: 2,4-Difluorophenyl
- 3,5: Methyl
C₁₂H₁₁F₂N₂O₂ 265.23 N/A Dual fluorine atoms improve bioavailability; priced at $197/250 mg
1-(5-Amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid - 1: 5-Amino-2-pyridinyl
- 3,5: Methyl
C₁₁H₁₃N₃O₂ 243.24 955962-76-2 Amino-pyridinyl group may enhance kinase inhibition

Substituent Effects on Chemical Properties

  • Fluorine vs. Halogenated Aryl Groups : The difluoromethyl group in the target compound reduces basicity and increases electronegativity compared to chlorophenyl or bromophenyl substituents. This enhances metabolic stability and membrane permeability, as fluorinated drugs often exhibit improved pharmacokinetics . In contrast, bromophenyl and chlorophenyl analogs (Table 1) leverage halogen bonding for target interactions but may suffer from higher molecular weights and reduced solubility .
  • Aromatic vs.

Biological Activity

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 512810-13-8) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article examines the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H8F2N2O2
  • Molecular Weight : 190.15 g/mol
  • Purity : Approximately 95% .

Pharmacological Activities

The pyrazole nucleus has been extensively studied for its wide range of biological activities. The following sections detail the specific activities associated with this compound.

1. Antimicrobial Activity

Research highlights the antimicrobial potential of pyrazole derivatives, including the compound . Notably, studies have shown that certain pyrazole derivatives exhibit significant activity against various bacterial strains:

  • Bacterial Inhibition : Compounds similar to this compound have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, with some exhibiting promising antibacterial effects .

2. Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. For instance:

  • Inhibition of TNF-α and IL-6 : Compounds related to this structure have shown effectiveness in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .

3. Antifungal Activity

The antifungal properties of pyrazole compounds have also been explored:

  • A study on related compounds demonstrated higher antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences their pharmacological effectiveness:

SubstituentBiological Activity
DifluoromethylEnhanced antimicrobial and antifungal properties
Methyl groupsContribute to anti-inflammatory effects

Case Studies

Several studies have investigated the biological activity of compounds within the pyrazole class:

  • Study on Anti-inflammatory Effects :
    • A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro, showing up to 85% inhibition at certain concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Testing :
    • A comprehensive screening was conducted against multiple bacterial strains, revealing that some derivatives exhibited significant inhibition rates comparable to established antibiotics .

Q & A

Q. What experimental parameters are critical for X-ray crystallographic determination of this compound?

The crystal structure of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be resolved using single-crystal X-ray diffraction. Key steps include:

  • Crystal growth : Suitable crystals are obtained via slow evaporation or diffusion methods.
  • Data collection : A Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used at low temperatures (e.g., 200 K) to minimize thermal motion .
  • Structure solution : Direct methods (e.g., SHELXS-97) are applied for phase determination .
  • Refinement : SHELXL-97 refines the model using full-matrix least-squares on F2F^2, with H atoms placed geometrically or via difference Fourier maps. Displacement parameters for fluorine atoms may require anisotropic refinement due to their high electron density .
  • Validation : Tools like PLATON check for symmetry, hydrogen bonding, and structural integrity .

Q. How does the difluoromethyl group affect hydrogen bonding in the crystal lattice?

The difluoromethyl group (CF2H-\text{CF}_2\text{H}) influences hydrogen bonding by altering electron density and steric effects. In related pyrazole-carboxylic acids, O–H···O hydrogen bonds form infinite C2C_2 chains along the crystallographic axis. The difluoromethyl group may reduce hydrogen bond strength compared to non-fluorinated analogs due to electron-withdrawing effects, leading to longer O···O distances (e.g., ~2.65 Å vs. 2.55 Å in non-fluorinated derivatives) . Graph-set analysis (e.g., C22(4)C_2^2(4) descriptors) can classify these interactions .

Q. What synthetic routes are reported for pyrazole-4-carboxylic acid derivatives?

While direct synthesis of this compound is not detailed in the evidence, analogous pyrazole-carboxylic acids are synthesized via:

  • Cyclocondensation : Hydrazines react with 1,3-diketones or β-ketoesters to form the pyrazole core .
  • Functionalization : Electrophilic substitution (e.g., difluoromethylation) at the 1-position using reagents like chlorodifluoromethane under basic conditions .
  • Carboxylic acid introduction : Oxidation of methyl esters or hydrolysis of nitriles .

Advanced Research Questions

Q. How are disorder and anisotropic displacement parameters managed during crystallographic refinement?

Disordered atoms (e.g., rotating methyl or difluoromethyl groups) are modeled using split positions with occupancy refinement. For anisotropic displacement, fluorine atoms often require constrained UisoU_{\text{iso}} values due to their high thermal motion. SHELXL’s HFIX and ISOR commands restrain geometry and displacement parameters, respectively. In one study, methyl H atoms were refined with dC-H=0.98A˚d_{\text{C-H}} = 0.98 \, \text{Å} and Uiso(H)=1.5Ueq(C)U_{\text{iso}}(H) = 1.5U_{\text{eq}}(C), while hydroxyl H atoms were freely refined .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electronic effects of the difluoromethyl group. The electron-withdrawing nature of CF2H-\text{CF}_2\text{H} increases the electrophilicity of the carboxylic acid carbonyl, enhancing reactivity toward nucleophiles like amines or alcohols. Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing a higher positive charge on the carbonyl carbon compared to non-fluorinated analogs .

Q. How does crystal packing influence the compound’s physicochemical stability?

The compound’s monoclinic P21/cP2_1/c lattice (e.g., a=11.98A˚,b=13.87A˚,c=8.54A˚a = 11.98 \, \text{Å}, b = 13.87 \, \text{Å}, c = 8.54 \, \text{Å}) features alternating A and B molecules linked via O–H···O bonds. The lack of aromatic stacking (centroid distances >4.74 Å) reduces π-π interactions, potentially increasing solubility compared to stacked systems. Thermal analysis (DSC/TGA) can correlate packing density with melting/decomposition points .

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